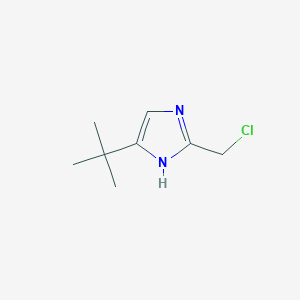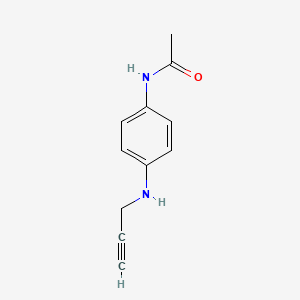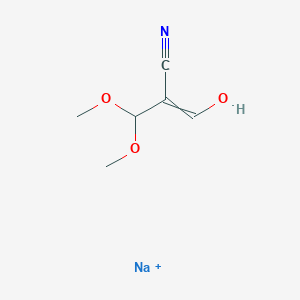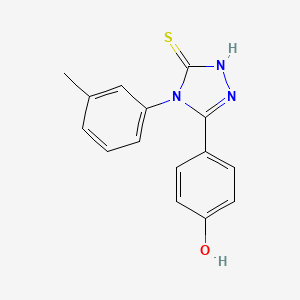
4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a mercapto group (-SH) and a phenol group (-OH) attached to a triazole ring. The compound has gained attention due to its potential biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
The synthesis of 4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of m-tolyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide. This intermediate is then cyclized using an acidic or basic catalyst to yield the desired triazole derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Chemical Reactions Analysis
4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or by disrupting their metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases or by inhibiting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol can be compared with other similar compounds, such as:
4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenol: This compound has a phenyl group instead of an m-tolyl group, which may affect its biological activity and chemical reactivity.
4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenol: This compound has a p-tolyl group instead of an m-tolyl group, which may influence its pharmacological properties.
4-(5-Mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)phenol: This compound has an o-tolyl group instead of an m-tolyl group, which may alter its chemical behavior and biological effects.
Properties
Molecular Formula |
C15H13N3OS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N3OS/c1-10-3-2-4-12(9-10)18-14(16-17-15(18)20)11-5-7-13(19)8-6-11/h2-9,19H,1H3,(H,17,20) |
InChI Key |
ZFBWOYQOLDWDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


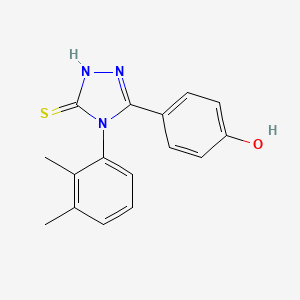
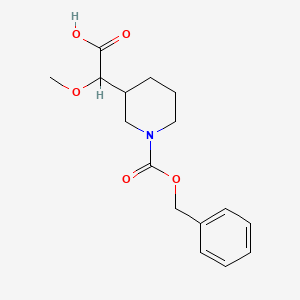
![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)

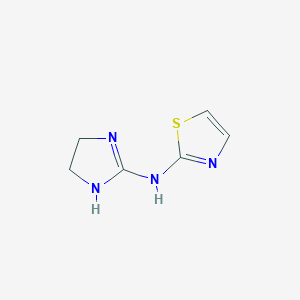
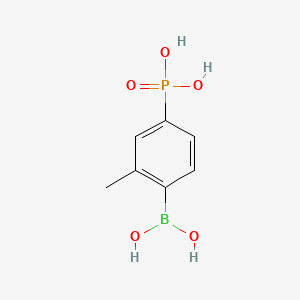
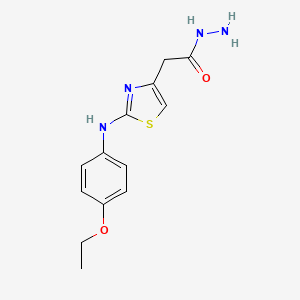
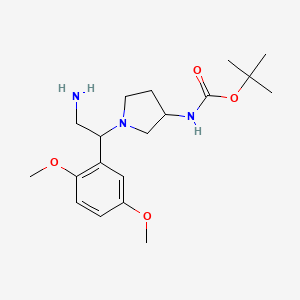
![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)

